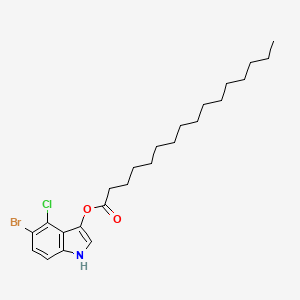

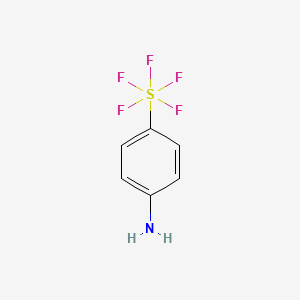

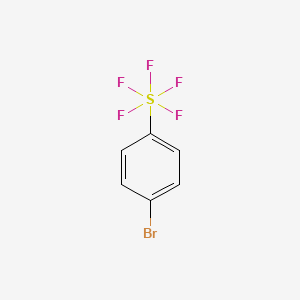

![molecular formula C16H10F3NO2 B1273116 2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone CAS No. 849021-35-8](/img/structure/B1273116.png)

2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

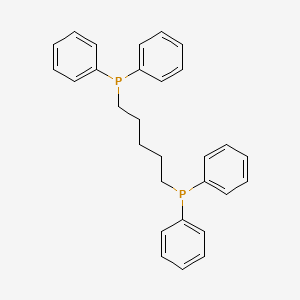

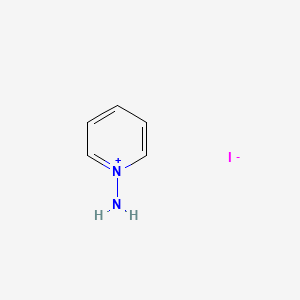

Synthesis Analysis

The synthesis of benzoxazole derivatives is often achieved through multi-step procedures. For instance, paper describes the preparation of a benzoxazole derivative by a two-step procedure starting from a pentafluorophenyl precursor. Similarly, paper outlines the synthesis of an imidazo[2,1-b]benzoxazol-3-yl ethanone derivative through a reaction involving triethylamine under reflux conditions. These methods suggest that the synthesis of benzoxazole compounds can be complex and may require specific reagents and conditions.

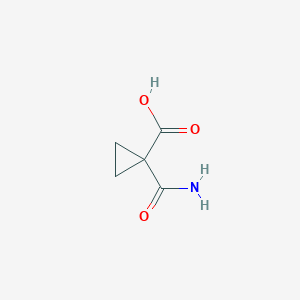

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is typically characterized using various spectroscopic and crystallographic techniques. Paper reports the characterization of a triazolylsulfanyl ethanone derivative using IR, NMR, UV spectra, and X-ray diffraction. Paper also uses single-crystal X-ray crystallography to determine the structure of an ethanone oxime derivative. These studies indicate that the molecular structure of benzoxazole derivatives is well-defined and can be elucidated using advanced analytical methods.

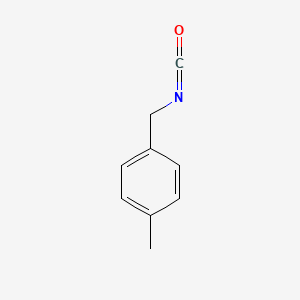

Chemical Reactions Analysis

Benzoxazole derivatives can participate in various chemical reactions. Paper describes the reaction of triazole-thiol with chloroacetyl ferrocene to produce ferrocenyl ethanone derivatives. The reactivity of the benzoxazole ring can be influenced by substituents, as seen in paper , where the presence of a fluorophenyl group affects the molecule's reactivity. These findings suggest that the chemical behavior of benzoxazole derivatives can be tailored by modifying the substituents on the benzoxazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. Paper discusses the electronic properties of a triazolylsulfanyl ethanone derivative, including HOMO and LUMO energies, which are important for understanding its reactivity. Paper examines the molecular electrostatic potential, indicating that the carbonyl group is a reactive site within the molecule. These studies demonstrate that the physical and chemical properties of benzoxazole derivatives can be diverse and are critical for their potential applications.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Novel Derivatives : The compound has been used in the synthesis of various novel derivatives, such as 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzoxazol-3-yl)ethanone, which demonstrates the compound's versatility in the creation of new chemical entities (Halaleh Ahmadi, Azimi, 2014).

Antimicrobial Agents : A series of 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives synthesized using this compound exhibited significant antimicrobial activities against bacteria and fungi, highlighting its potential in developing antimicrobial agents (Bochao et al., 2017).

Antifungal Activity : New classes of benzazolyl pyrazoles derived from this compound showed pronounced antibacterial and antifungal activities, demonstrating its efficacy in antifungal applications (Suram et al., 2017).

Eco-Friendly Synthesis

- Green Synthesis Approaches : This compound has been used in eco-friendly microwave-assisted synthesis, exemplifying advancements in environmentally friendly chemical synthesis techniques (Said et al., 2020).

Potential for New Therapeutics

In Vitro Anti-Candida Activity : It has shown significant anti-Candida activity, indicating its potential in developing new therapeutics for fungal infections (Staniszewska et al., 2021).

Anti-inflammatory Properties : The synthesis of new derivatives with this compound has shown promising results in anti-inflammatory activity, suggesting its use in developing anti-inflammatory medications (Rehman et al., 2022).

Corrosion Inhibition

- Corrosion Inhibition : This compound has been used to synthesize corrosion inhibitors, demonstrating its practical application in protecting materials against corrosion (Jawad et al., 2020).

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO2/c17-16(18,19)11-7-5-10(6-8-11)13(21)9-15-20-12-3-1-2-4-14(12)22-15/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHDMGAFVNCQDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382258 |

Source

|

| Record name | 2-(1,3-benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone | |

CAS RN |

849021-35-8 |

Source

|

| Record name | 2-(1,3-benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.